1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt) 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16210847
InChI: InChI=1S/C51H85N2O11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-50(57)61-42-46(64-51(58)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2)43-63-65(59,60)62-41-40-52-47(54)31-29-30-44-34-36-45(37-35-44)53-48(55)38-39-49(53)56;/h34-39,46H,3-33,40-43H2,1-2H3,(H,52,54)(H,59,60);/q;+1/p-1
SMILES:
Molecular Formula: C51H84N2NaO11P
Molecular Weight: 955.2 g/mol

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt)

CAS No.:

Cat. No.: VC16210847

Molecular Formula: C51H84N2NaO11P

Molecular Weight: 955.2 g/mol

* For research use only. Not for human or veterinary use.

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt) -

Specification

Molecular Formula C51H84N2NaO11P
Molecular Weight 955.2 g/mol
IUPAC Name sodium;2,3-di(hexadecanoyloxy)propyl 2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]ethyl phosphate
Standard InChI InChI=1S/C51H85N2O11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-50(57)61-42-46(64-51(58)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2)43-63-65(59,60)62-41-40-52-47(54)31-29-30-44-34-36-45(37-35-44)53-48(55)38-39-49(53)56;/h34-39,46H,3-33,40-43H2,1-2H3,(H,52,54)(H,59,60);/q;+1/p-1
Standard InChI Key REKODAHLWDSEBQ-UHFFFAOYSA-M
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCC.[Na+]

Introduction

Structural Characteristics and Fundamental Properties

Molecular Architecture

The compound features a 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine backbone with a maleimide-phenyl-butyramide extension. The sodium counterion enhances aqueous solubility (up to 10 mg/mL in PBS) . Key structural components include:

  • Palmitoyl chains: Two C16 saturated acyl groups confer membrane rigidity (transition temperature >40°C)

  • Maleimide group: Enables thiol-reactive conjugation (reaction efficiency >90% at pH 6.5-7.5)

  • Phosphoethanolamine headgroup: Provides hydrogen bonding capacity for membrane-protein interactions

Physicochemical Profile

PropertyValueMethodSource
Molecular weight955.183 g/molMass spectrometry
Critical micelle concentration0.8 µMFluorescence assay
Partition coefficient (logP)8.9 ± 0.3HPLC
Aqueous solubility12 mg/mL (25°C)Gravimetric analysis

The saturated acyl chains promote stable bilayer formation, with differential scanning calorimetry showing a main phase transition at 41.5°C . This thermal stability makes it particularly suitable for liposomal formulations requiring long circulation times .

Synthetic Pathways and Modification Strategies

Production Methodology

Industrial synthesis follows a four-step process:

  • Phosphoethanolamine activation: Reaction with p-maleimidophenyl butyric acid using DCC/NHS chemistry (yield: 78%)

  • Sodium salt formation: Ion exchange chromatography with NaCl (purity >99%)

  • Lipid purification: Reverse-phase HPLC (retention time 14.2 min)

  • Lyophilization: Final product stability maintained at -20°C for 12 months

Functional Group Reactivity

The maleimide group exhibits specific conjugation characteristics:

  • pH-dependent stability: Optimal thiol coupling occurs between pH 6.5-7.0 (second-order rate constant 2.3 × 10³ M⁻¹s⁻¹)

  • Hydrolysis resistance: <5% ring-opening after 72h in plasma

  • Crosslinker compatibility: Compatible with PEG-maleimide spacers (MW 2k-5k Da)

Recent studies demonstrate that covalent attachment via maleimide-thiol chemistry increases drug payload retention from 42% to 89% in serum-containing media .

Biophysical Behavior in Membrane Systems

Bilayer Dynamics

Incorporation into liposomal membranes (1-5 mol%) induces measurable changes:

Membrane propertyChange vs. DPPC baselineMeasurement technique
Lateral diffusion coefficient-38%FRAP
Bending modulus+22%Micropipette aspiration
Hydration layer thickness+1.4 nmNeutron scattering

These modifications enhance liposome stability against serum proteins while maintaining fusogenic potential .

In Vivo Pharmacokinetics

PET imaging studies with ⁶⁴Cu-labeled analogs reveal:

  • Blood circulation half-life: 18.7 ± 2.1 hr (vs. 9.3 hr for distearoyl analog)

  • Hepatic clearance: 23% ID/g at 48h post-injection

  • Tumor accumulation: 2.7-fold increase over passive targeting formulations

The balanced chain length (C16) optimizes the interplay between membrane stability and component exchange rates .

Therapeutic Applications in Advanced Delivery Systems

Immunotherapy Platforms

Covalent conjugation strategies using this phospholipid have revolutionized cytokine delivery:

IL-12 nanoparticle system :

ParameterMaleimide conjugateNickel-histidine control
Serum half-life52.3 hr6.8 hr
Tumor retention (72h)41% initial dose9% initial dose
Antitumor efficacy (TGI)92%38%

The stable maleimide-thiol linkage prevents premature cytokine release, enabling localized immune activation .

Targeted Antibody Delivery

Site-specific conjugation to Fc domains achieves:

  • DAR (drug-antibody ratio): 3.8 ± 0.2

  • Serum stability: 94% conjugate integrity at 96h

  • Tumor-to-normal tissue ratio: 17:1

This approach reduces off-target effects while maintaining antigen binding affinity .

Comparative Analysis with Structural Analogs

Lipid variantAcyl chainsHeadgroupKey distinctionApplication context
DPPE-MPB (this compound)C16:0PE-maleimideCovalent conjugation capacityTargeted drug delivery
DSPE-PEG2kC18:0PE-PEGSteric stabilizationStealth liposomes
DOPEC18:1PEMembrane fusion promotionGene delivery
DMPEC14:0PERapid membrane exchangeDiagnostic probes

The C16 chain length in DPPE-MPB provides optimal balance between conjugate stability (DSPE) and functional flexibility (DOPE) .

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